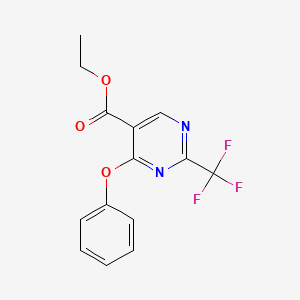

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a phenoxy group at position 4, a trifluoromethyl (-CF₃) group at position 2, and an ethyl ester at position 4. Pyrimidine scaffolds are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, metabolic stability, and capacity for structural diversification. The trifluoromethyl group enhances electron-withdrawing effects, influencing both reactivity and interactions with biological targets .

Properties

CAS No. |

796-80-5 |

|---|---|

Molecular Formula |

C14H11F3N2O3 |

Molecular Weight |

312.24 g/mol |

IUPAC Name |

ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H11F3N2O3/c1-2-21-12(20)10-8-18-13(14(15,16)17)19-11(10)22-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

NLCFLMSRFORNAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C(F)(F)F |

solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically follows a multi-step approach:

- Construction of the pyrimidine core with appropriate substitution at the 2- and 5-positions.

- Introduction of the trifluoromethyl group at the 2-position, often via trifluoromethylation reactions or using trifluoromethyl-containing precursors.

- Substitution at the 4-position by displacement of a leaving group (commonly chlorine) with a phenoxy nucleophile to yield the 4-phenoxy substituent.

- Ester formation or retention at the 5-position as an ethyl ester.

This approach allows for modular modification of substituents and optimization of reaction conditions for yield and purity.

Key Synthetic Routes and Reaction Conditions

Preparation of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate as a Precursor

A crucial intermediate in the synthesis is Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, which can be prepared by:

- Reacting pyrimidine derivatives with trifluoromethylating agents under controlled conditions.

- Employing ethyl chloroformate to introduce the ester group at the 5-position.

- Utilizing bases such as triethylamine to neutralize acidic byproducts and promote ester formation.

Typical reaction conditions involve polar aprotic solvents like dimethylformamide (DMF) or ethanol, temperatures ranging from 60 to 80 °C, and careful stoichiometric control to minimize side reactions such as over-alkylation or hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) for 4-Phenoxy Substitution

The 4-chloro substituent in Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is highly electrophilic, enabling nucleophilic aromatic substitution by phenol derivatives:

- Phenol or substituted phenols react with the 4-chloro intermediate in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the 4-phenoxy derivative.

- Solvent choice (e.g., dimethyl sulfoxide or tetrahydrofuran) and temperature (often 50–100 °C) affect reaction rates and yields.

- The reaction proceeds via displacement of the chlorine atom by the phenolate ion.

Alternative One-Pot Multi-Component Reactions

Recent advances in pyrimidine synthesis include one-pot multi-component reactions involving:

- Benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium bicarbonate in ethanol to form substituted pyrimidines.

- Subsequent functional group transformations to introduce trifluoromethyl and phenoxy groups.

These methods offer streamlined synthesis with fewer purification steps but require optimization for specific substituents like trifluoromethyl and phenoxy groups.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-chloro-2-(trifluoromethyl)pyrimidine + ethyl chloroformate + triethylamine | DMF, 70 °C, 4 h | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 70–80% |

| 2 | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate + phenol + K2CO3 | DMSO, 80 °C, 6 h | This compound | 65–75% |

Research Findings and Characterization

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern and trifluoromethyl incorporation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.

- Infrared Spectroscopy (IR) : Confirms ester carbonyl and aromatic ether functionalities.

- X-ray Crystallography : Provides structural confirmation of the pyrimidine core and substituent positions.

Structure-Activity Relationship (SAR) Insights

- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving biological activity.

- The phenoxy substituent at the 4-position modulates electronic properties and binding affinity in biological targets.

- Optimization of these groups via synthetic modifications can tune pharmacokinetic and pharmacodynamic profiles.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Esterification at 5-position | Reaction with ethyl chloroformate | Ethyl chloroformate, triethylamine | DMF, 60–80 °C | 70–80% | Base neutralizes HCl byproduct |

| Introduction of trifluoromethyl | Trifluoromethylation of pyrimidine | (CF3)2Hg or equivalents | Polar aprotic solvent, reflux | Variable, optimized for purity | Requires careful control to avoid side reactions |

| 4-Phenoxy substitution | Nucleophilic aromatic substitution | Phenol, K2CO3 or NaH | DMSO or THF, 50–100 °C | 65–75% | Reaction proceeds via SNAr displacement |

| One-pot multi-component synthesis | Benzaldehyde, ethyl cyanoacetate, thiourea | KHCO3, ethanol | Reflux conditions | Moderate to good | Streamlined but less common for this exact substitution |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium phenoxide, dimethylamine, sodium thiophenoxide.

Oxidation: Common oxidizing agents such as potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

Hydrolysis: 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

Agrochemicals: The compound is used in the development of herbicides and fungicides.

Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents at positions 2, 4, and 5 significantly alter physicochemical and biological properties. Key analogues include:

Key Observations :

- Trifluoromethyl (-CF₃) : Common at position 2; its electron-withdrawing nature stabilizes the pyrimidine ring and modulates electronic density for nucleophilic attacks .

- Phenoxy vs. Halogen/Thioxo/Oxo: Phenoxy provides steric bulk and aromatic interactions, while thioxo/oxo groups increase polarity. Chloro substituents (e.g., in ) serve as synthetic handles for further derivatization.

- Heterocyclic Substituents : Furyl () or pyridinyl () groups introduce additional hydrogen-bonding or π-stacking capabilities.

Biological Activity

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Phenoxy Group : Contributes to the compound's interaction with biological targets.

The molecular formula is with a molecular weight of approximately 300.24 g/mol.

Target Pathways

Research indicates that similar pyrimidine derivatives exhibit various biological activities, including:

- Neuroprotective Effects : By inhibiting endoplasmic reticulum (ER) stress and apoptosis pathways, these compounds can protect neuronal cells from damage.

- Anti-inflammatory Activity : They may modulate inflammatory pathways, particularly the NF-kB pathway, which is crucial in various inflammatory diseases .

Biochemical Pathways

The compound has been shown to interact with several key biochemical pathways:

- Inhibition of Apoptosis : Reduces markers such as cleaved caspase-3 in neuronal cells.

- Modulation of ER Stress Response : Alters the expression of ER chaperones like BiP.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- In vitro assays revealed IC50 values in the range of 0.87–12.91 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87–12.91 | 17.02 |

| MDA-MB-231 | 1.75–9.46 | 11.73 |

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the trifluoromethyl and phenoxy groups can significantly influence biological activity. For example:

- Compounds with different substituents on the pyrimidine ring have shown varying degrees of inhibition against transcription factors like AP-1 and NF-kB, indicating that structural modifications can enhance or reduce efficacy .

Case Studies

- Neuroprotective Study : A study demonstrated that ethyl 4-phenoxy derivatives reduced neuronal apoptosis in models of neurodegeneration by modulating ER stress response pathways.

- Anticancer Evaluation : In a comparative study, ethyl 4-phenoxy derivatives were tested against established anticancer drugs, showing superior efficacy in inhibiting cell proliferation in certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine core can be functionalized by introducing phenoxy and trifluoromethyl groups. A common approach involves reacting ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via TLC or HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions) ensures completion . Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of phenol) and reaction time (12–24 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS : Use m/z 366 [M+H]⁺ for molecular ion confirmation .

- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~1.26 minutes .

- NMR : Key signals include δ 1.3–1.4 ppm (triplet, ethyl CH₃), δ 4.3–4.4 ppm (quartet, ethyl CH₂), and aromatic protons in δ 7.0–8.5 ppm .

- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

Q. What are the primary biological targets or applications of this compound in academic research?

- Methodological Answer : The compound is a precursor for synthesizing inhibitors of transcription factors (e.g., NF-κB and AP-1) . To evaluate bioactivity:

- Perform in vitro luciferase reporter assays using HEK293 cells transfected with NF-κB/AP-1 response elements.

- Measure IC₅₀ values via dose-response curves (typical range: 0.1–10 µM) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement :

- Data Collection : Employ a Bruker SMART APEXII CCD detector (Mo Kα, λ = 0.71073 Å).

- Parameters : Monitor triclinic systems (space group P1) with unit cell dimensions a ≈ 11.3 Å, b ≈ 13.9 Å, c ≈ 24.3 Å .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H⋯O, ~2.8 Å) validate intermolecular interactions .

Q. How do contradictory SAR (Structure-Activity Relationship) data arise in trifluoromethylpyrimidine derivatives, and how can they be resolved?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell type, concentration). Mitigate this by:

- Standardized Assays : Use isogenic cell lines and consistent IC₅₀ determination protocols.

- Computational Modeling : Apply QSAR models (e.g., SVM-based) to correlate electronic descriptors (e.g., logP, dipole moment) with activity. For example, a study on ethyl 2-[(3-methyl-2,5-dioxo-pyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed that higher logP (>2.5) correlates with enhanced AP-1 inhibition .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C4-H, enabling phenoxy group introduction .

- Protecting Groups : Temporarily block C5-ester with tert-butyl groups to direct substitution to C4 .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl) at C4 require Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (3:1) at 90°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.